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BONCAT, THRONCAT, and CENCAT at a Glance

The table below summarizes and compares the three key metabolic labeling methods discussed.

Feature
BONCAT
(Traditional)

THRONCAT CENCAT

Core
Principle

Incorporates
methionine analogs

(e.g., AHA, HPG)
into nascent proteins

[1] [2]

Incorporates the threonine
analog β-ethynylserine
(βES) into nascent proteins
[1] [3]

Uses βES incorporation to
measure protein synthesis

inhibition as a proxy for
cellular metabolic activity [4]

[5]

Primary
Application

Visualization and

enrichment of newly
synthesized proteins

[1]

Visualization and enrichment

of newly synthesized
proteins under native

conditions [1] [3]

Immunometabolic profiling:

determining cellular
dependence on glucose and

mitochondrial metabolism [4]
[5]

Key
Advantage

More stable labeling
and less toxic than

puromycin-based
methods [5]

Efficient labeling in
complete growth media;

non-toxic; high incorporation
rate [1] [3]

Enables metabolic analysis of
complex, low-yield samples
(e.g., tissue-resident immune
cells) with single-cell resolution

[4] [5]
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Feature
BONCAT
(Traditional)

THRONCAT CENCAT

Key
Limitation

Requires methionine

depletion for efficient
labeling, perturbing

native metabolism
[1] [5]

The incorporation rate of

βES is lower than that of
natural threonine (~1:40) [1]

[3]

Requires flow cytometry

expertise and optimization of
inhibitor concentrations [4]

Quantitative
Data

HPG (4 mM, 1h) in
complete medium

yields minimal
incorporation in

mammalian cells [1]

βES (4 mM, 1h) in complete
medium gives a ~200-fold
increase in signal over
background [1] [3]. Relative

incorporation rate (βES:Thr)
is ~1:40 [1].

Reproduces known metabolic
signatures of macrophage

activation (e.g., increased
glycolytic capacity after

LPS/IFNγ stimulation) [5]

CENCAT Protocol for Immunometabolic Profiling

This protocol measures cellular metabolic dependencies by quantifying the inhibition of βES-labeled protein

synthesis in the presence of metabolic inhibitors [4] [5].

Workflow Overview

The following diagram illustrates the core procedural steps of the CENCAT assay.
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Metabolic Inhibitor Conditions

Sample Preparation
(Human PBMCs or murine tissues)

Plate Cells
(0.25-1.0 x 10^6 cells/well in 96-well plate)

Pre-incubate with Metabolic Inhibitors
(30-60 min, 37°C/5% CO₂)

Add β-ethynylserine (βES)
(Incubate 45-60 min, 37°C/5% CO₂) 1. Vehicle (DMSO) 2. 2-DG

(Inhibits glycolysis)
3. Oligomycin

(Inhibits mitochondrial ATP synthase)
4. 2-DG + Oligomycin

(Blocks ATP production)

Fix and Permeabilize Cells

Click Chemistry Reaction
(Fluorescent azide tagging of βES)

Acquire Data by Flow Cytometry

Calculate Metabolic Dependencies
(From MFI differences)
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Materials and Reagents

Cells: Human PBMCs or murine tissue-derived immune cell suspensions [4].
Complete Medium: Standard RPMI 1640 medium [4].

Metabolic Inhibitors:
2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis. Prepare a stock solution

(e.g., 500 mM) [4].
Oligomycin: An inhibitor of mitochondrial ATP synthase. Prepare a stock solution (e.g., 5 mM in

DMSO) [4].
β-ethynylserine (βES) Stock: Prepare a concentrated solution in PBS or medium [4]. The final

concentration can be optimized, with reported use in the mM range (e.g., 4 mM) [1] [5].
Click Chemistry Reagents:

Cu(II)SO₄ stock solution.
THPTA ligand stock (to reduce copper toxicity).

Fluorescent Azide Probe (e.g., AZDye Azide Plus).
Freshly Prepared Sodium Ascorbate (reducing agent).

Buffers: Permeabilization buffer, FACS buffer (PBS with BSA/EDTA), and Click buffer [4].

Step-by-Step Procedure

Sample Preparation and Plating:

Isolate your cells of interest (e.g., human PBMCs via Ficoll density centrifugation or immune
cells from murine tissues) [4].

Count cells and plate them in a 96-well round-bottom plate. You will need a minimum of four
wells per replicate or condition (one for each inhibitor condition: Vehicle, 2-DG, Oligomycin,

and 2-DG+Oligomycin). A recommended range is 0.25-1.0 x 10⁶ cells per well in 90 μL of
complete medium [4].

If studying activation, stimulate cells (e.g., with LPS or CD3/CD28 agonists) prior to the assay.
For unstimulated cells, let them rest for 1 hour at 37°C/5% CO₂ to recover from isolation [4].

Metabolic Inhibition:

Add the metabolic inhibitors to the respective wells. A typical pre-incubation time is 30-60
minutes at 37°C/5% CO₂ [5].

Final inhibitor concentrations must be optimized for your cell type but are often in the range of:
2-DG: 25-100 mM [4].

Oligomycin: 1-5 μM [4].
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Pulse with βES:

Add βES directly to the wells. A final concentration of 1-4 mM is effective in complete medium
[1] [5].

Incubate the plate for 45-60 minutes at 37°C/5% CO₂ to allow for incorporation of βES into
newly synthesized proteins [4] [5].

Fixation and Permeabilization:

After the pulse, stop the reaction and fix the cells using formaldehyde (e.g., 4% for 20 minutes
on ice) [4].

Wash the cells with FACS buffer.
Permeabilize the cells using a suitable permeabilization buffer (e.g., containing saponin) to

allow the click chemistry reagents to access the intracellular proteins [4].

Click Chemistry Labeling:

Prepare the Click reaction mix in Click buffer. A typical 100 μL reaction per well contains:

100 μM AZDye Azide Plus [4].
1 mM Cu(II)SO₄ [4].

100 μM THPTA (pre-mixed with Cu(II)SO₄ for 10-30 minutes before use to form the
active complex) [4].

2.5-5 mM Sodium Ascorbate (add fresh just before use) [4].
Resuspend the fixed and permeabilized cell pellets in the Click reaction mix.

Incubate for 30-60 minutes at room temperature in the dark [4].
Wash the cells twice with FACS buffer to remove unreacted dye.

Data Acquisition by Flow Cytometry:

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
The fluorescence intensity of the azide dye (e.g., in the APC channel) correlates with the

amount of newly synthesized protein.

Data Analysis and Interpretation

The metabolic dependencies are calculated based on the reduction in protein synthesis (Mean Fluorescence

Intensity, MFI) under the different inhibitor conditions [4] [5].

Glucose Dependence (%) = [ (MFI_DMSO - MFI_2-DG) / (MFI_DMSO - MFI_2-DG+Oligomycin) ] x
100

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10250548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11573747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11573747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11573747/
https://www.smolecule.com/products/s600391?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Mitochondrial Dependence (%) = [ (MFI_DMSO - MFI_Oligomycin) / (MFI_DMSO - MFI_2-

DG+Oligomycin) ] x 100
Glycolytic Capacity (%) = 100% - Mitochondrial Dependence

FAO/AAO Capacity (%) = 100% - Glucose Dependence

Key Applications and Technical Notes

Profiling Complex Samples: CENCAT has been successfully used to analyze the metabolism of

immune cells from human peripheral blood and various murine tissues (spleen, liver, lungs, adipose
tissue, etc.), revealing tissue-specific metabolic profiles driven by the microenvironment [4] [5].

Validated Workflow: The method reproduces established metabolic signatures. For example, it
correctly identifies the increased glycolytic capacity in classically activated (LPS/IFNγ) macrophages

and the enhanced mitochondrial dependence in alternatively activated (IL-4) macrophages [5].
Critical Step Note: When isolating cells from murine tissues, take care not to puncture blood vessels

or the intestine during peritoneal lavage, as this can contaminate your sample [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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